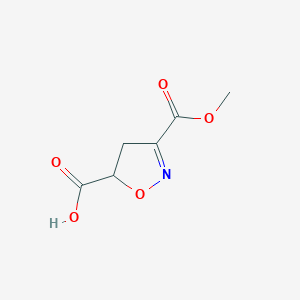
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
説明
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H7NO5 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₆H₅NO₅
- Molecular Weight : 171.11 g/mol
- IUPAC Name : 3-methoxycarbonyl-1,2-oxazole-5-carboxylic acid
- Appearance : Powder
- Storage Temperature : +4 °C
Biological Activity Overview
The biological activity of this compound has been examined in various studies, focusing on its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.
Anticancer Activity
Research has indicated that compounds similar to 3-(methoxycarbonyl)-4,5-dihydro-1,2-oxazole derivatives exhibit anticancer properties through mechanisms such as inhibition of fatty acid synthase (FASN). For instance, a related compound C75 was shown to impair mitochondrial function and increase oxidative stress in cancer cells, suggesting that similar oxazole derivatives could have analogous effects .
Antimicrobial Properties
Studies have highlighted the potential of oxazole derivatives in exhibiting antimicrobial activities. Compounds with similar structures have demonstrated effectiveness against various pathogens. For example, the incorporation of oxazole moieties has been linked to enhanced activity against Mycobacterium tuberculosis .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a study examining the effects of oxazole derivatives on cancer cell lines, it was found that these compounds could induce apoptosis in a variety of cancer models. The mechanism involved the modulation of metabolic pathways associated with fatty acid synthesis . This suggests that this compound may similarly influence these pathways.
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of oxazole derivatives against Mycobacterium tuberculosis. The study reported minimum inhibitory concentrations (MICs) indicating that certain oxazole compounds could effectively inhibit bacterial growth. The structural characteristics of these compounds were critical for their activity .
科学的研究の応用
Scientific Research Applications
The applications of 3-(Methoxycarbonyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be categorized into several key areas:
Medicinal Chemistry
The structural characteristics of this compound may lead to potential therapeutic applications. Compounds with similar structures have been investigated for their biological activities, including anti-inflammatory and antimicrobial properties. Future research should explore:
- Biological Interactions : Investigating how this compound interacts with proteins and nucleic acids may reveal insights into its pharmacological potential.
- Synthesis of Derivatives : Modifying the methoxycarbonyl or carboxylic acid groups could yield derivatives with enhanced biological activity.
Organic Synthesis
This compound can serve as a valuable intermediate in organic synthesis:
- Reactions : It may undergo various chemical transformations typical for dihydrooxazoles, such as cycloadditions or nucleophilic substitutions.
- Building Block : The compound can be utilized as a building block for synthesizing more complex organic molecules.
While specific case studies directly involving this compound are sparse, the following research directions are suggested based on related compounds:
A. Antimicrobial Activity
Research on similar dihydrooxazole derivatives has shown promising antimicrobial properties. Future studies could evaluate the efficacy of this compound against various pathogens.
B. Anti-inflammatory Properties
Investigating the anti-inflammatory effects of structurally related compounds could provide insights into possible therapeutic uses for this compound.
C. Synthesis Optimization
Developing efficient synthetic pathways to produce this compound and its derivatives will facilitate further research into its applications.
特性
IUPAC Name |
3-methoxycarbonyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5/c1-11-6(10)3-2-4(5(8)9)12-7-3/h4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNKHGCSKGJAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















